Tert-butyl (1-(2-aminopyridin-3-yl)-4-methylpiperidin-4-yl)carbamate
Overview
Description
“Tert-butyl (1-(2-aminopyridin-3-yl)-4-methylpiperidin-4-yl)carbamate” is a chemical compound with the CAS Number: 1057650-80-2. It has a molecular weight of 223.27 and is stored at room temperature. The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N3O2/c1-11(2,3)16-10(15)14-7-8-5-4-6-13-9(8)12/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15). This code provides a specific description of the compound’s molecular structure .Physical and Chemical Properties Analysis
This compound is a powder stored at room temperature. It has a molecular weight of 223.27 .Scientific Research Applications
Synthesis and Chemical Properties
The compound has been highlighted as an intermediate in synthesizing biologically active compounds, such as omisertinib (AZD9291). A study detailed the rapid synthetic method for a similar compound, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, through acylation, nucleophilic substitution, and reduction, achieving an 81% yield. This underscores its utility in pharmaceutical synthesis (Zhao et al., 2017).
Research on carbamate derivatives, like tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, demonstrates their structural characteristics through single crystal X-ray diffraction. The study reveals the importance of hydrogen bonds in assembling molecules into a three-dimensional architecture, providing insights into the compound's potential applications in material science and drug design (Das et al., 2016).
A study on silyl carbamates showcased the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This process allows for the conversion of N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) protecting groups into N-ester type compounds, highlighting the compound's versatility in organic synthesis (Sakaitani & Ohfune, 1990).
Potential Applications and Reactions
The potential of tert-butylcarbamate derivatives for the protonation and dissociation mechanisms in mass spectrometric assays indicates their importance in newborn screening and diagnostic applications. This research provides critical data on the gas-phase behavior of such compounds, which can be pivotal in developing assays for lysosomal enzyme deficiencies (Spáčil et al., 2011).
Another study on the synthesis of tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate and its conversion into spirocyclopropanated analogs of insecticides highlights the compound's role in developing novel agrochemicals. This work illustrates the versatility of carbamates in synthesizing compounds with potential applications in pest management (Brackmann et al., 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Various precautionary statements are also provided .
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminopyridin-3-yl)-4-methylpiperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-15(2,3)22-14(21)19-16(4)7-10-20(11-8-16)12-6-5-9-18-13(12)17/h5-6,9H,7-8,10-11H2,1-4H3,(H2,17,18)(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWBGDBBPJQWNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=C(N=CC=C2)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201120861 | |
Record name | Carbamic acid, N-[1-(2-amino-3-pyridinyl)-4-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1874279-28-3 | |
Record name | Carbamic acid, N-[1-(2-amino-3-pyridinyl)-4-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1874279-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-(2-amino-3-pyridinyl)-4-methyl-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201120861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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